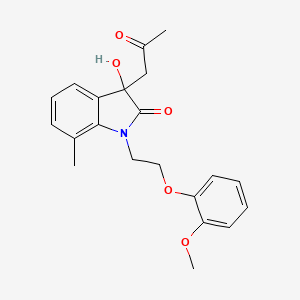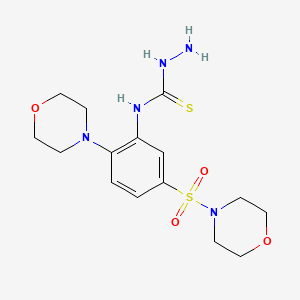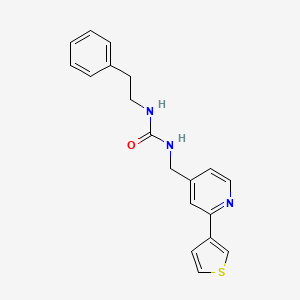
1-Phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research into the synthesis and biological evaluation of N-substituted urea derivatives has demonstrated their potential as antimicrobial agents. For example, a study by Reddy, C. S. Reddy, & Venugopal (2003) explored the antimicrobial activity of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas. These compounds exhibited moderate antimicrobial activity, suggesting the relevance of urea derivatives in developing new antimicrobial agents.
Anticancer Activity
In the realm of cancer research, urea derivatives have been identified as potential anticancer agents. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. Some of these compounds demonstrated significant antiproliferative effects, highlighting the therapeutic potential of urea derivatives in cancer treatment.
Molecular Interaction Studies
The study of substituent effects on pyrid-2-yl ureas by Chien et al. (2004) investigated the equilibrium between different conformational isomers and their ability to bind cytosine through hydrogen bonding. This research provides valuable insights into the molecular interactions of urea derivatives, which could inform the design of molecules with specific biological activities.
Synthetic Methodologies
Efforts to develop efficient synthetic methodologies for urea derivatives have also been documented. Li & Chen (2008) reported a convenient method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation. Such advancements in synthetic techniques are crucial for the rapid and efficient production of urea-based compounds for further research and development.
Corrosion Inhibition
The application of urea derivatives extends beyond biomedical research. Jeeva et al. (2015) explored the use of Mannich bases derived from urea as corrosion inhibitors for mild steel surfaces, demonstrating the versatility of urea derivatives in industrial applications.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-10-6-15-4-2-1-3-5-15)22-13-16-7-9-20-18(12-16)17-8-11-24-14-17/h1-5,7-9,11-12,14H,6,10,13H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDCNUHSOLQASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2813172.png)
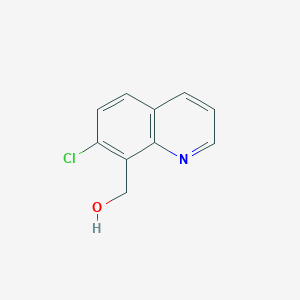
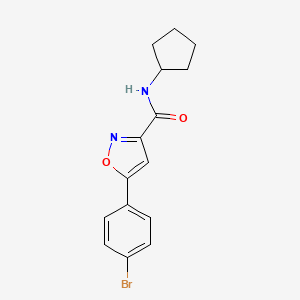
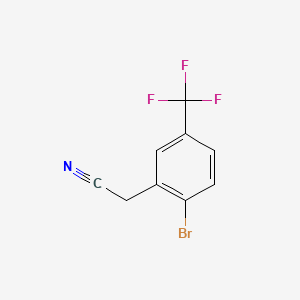
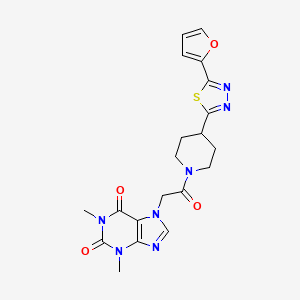
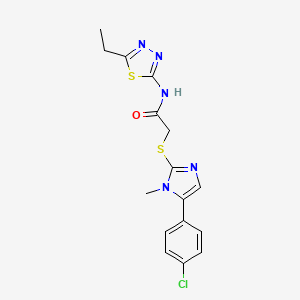
![N-(4-chlorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2813183.png)
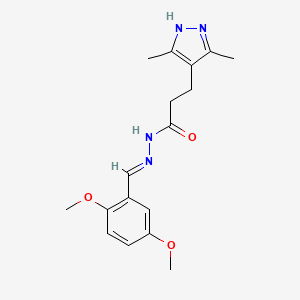

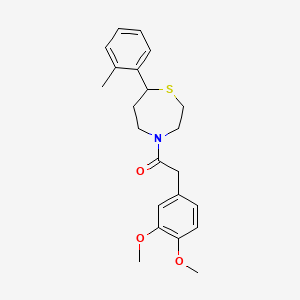
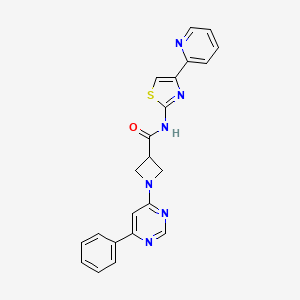
![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2813190.png)
